2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine

Metabolic stability CYP450 oxidation 5-fluoropyrimidine

2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine (CAS 1994649-94-3) is a halogenated pyrimidine building block with the molecular formula C10H11ClF3N3 and a molecular weight of 265.66 g/mol. It features a 2-chloro-5-fluoropyrimidine core linked via a secondary amine to a 4,4-difluorocyclohexyl ring.

Molecular Formula C10H11ClF3N3
Molecular Weight 265.66 g/mol
Cat. No. B12077241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine
Molecular FormulaC10H11ClF3N3
Molecular Weight265.66 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC(=NC=C2F)Cl)(F)F
InChIInChI=1S/C10H11ClF3N3/c11-9-15-5-7(12)8(17-9)16-6-1-3-10(13,14)4-2-6/h5-6H,1-4H2,(H,15,16,17)
InChIKeyXGRWEOXXCCKHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine: Core Structural and Physicochemical Baseline for Procurement Evaluation


2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine (CAS 1994649-94-3) is a halogenated pyrimidine building block with the molecular formula C10H11ClF3N3 and a molecular weight of 265.66 g/mol . It features a 2-chloro-5-fluoropyrimidine core linked via a secondary amine to a 4,4-difluorocyclohexyl ring. The compound belongs to the broader class of substituted cyclohexylaminopyrimidines, which have demonstrated utility as intermediates for kinase inhibitors and agrochemical agents [1]. Its three fluorine atoms (two geminal on the cyclohexyl ring and one on the pyrimidine 5-position) and reactive 2-chloro site distinguish it from simpler pyrimidine analogs and position it as a versatile, late-stage functionalization building block for medicinal chemistry and chemical biology campaigns.

Why Generic 2,4-Disubstituted Pyrimidines Cannot Replace 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine in Lead Optimization


Superficially similar 2,4-diaminopyrimidine or 2-chloro-4-aminopyrimidine building blocks lack the precise halogenation and fluorocyclohexyl substitution pattern that collectively governs molecular recognition, metabolic stability, and synthetic tractability. The 5-fluoro substituent on the pyrimidine ring is not merely an inert bioisostere; it blocks a major site of cytochrome P450-mediated oxidative metabolism and electronically modulates the reactivity of the 2-chloro leaving group during nucleophilic aromatic substitution (SNAr) [1]. Simultaneously, the 4,4-difluorocyclohexyl group reduces the basicity of the bridging amine and imposes conformational restriction via the gem-difluoro gauche effect, altering both binding kinetics and off-target profiles relative to non-fluorinated or mono-fluorinated cyclohexyl analogs [2]. Procurement of a generic 2-chloro-4-(cyclohexylamino)pyrimidine or a 5-fluoropyrimidine lacking the difluorocyclohexyl motif therefore introduces a different SAR profile that cannot be assumed to recapitulate the properties of this specific intermediate.

Quantitative Differentiation Evidence: 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine vs. Closest Analogs


Metabolic Stability Enhancement: 5-Fluoropyrimidine vs. Unsubstituted Pyrimidine Core

The C-5 position of the pyrimidine ring is a well-established metabolic soft spot susceptible to oxidative metabolism by CYP450 enzymes. Introduction of a fluorine atom at this position blocks the major metabolic pathway, as the C-F bond (bond dissociation energy ~130 kcal/mol) is resistant to oxidative cleavage. While no direct microsomal stability comparison for the target compound has been published, class-level data consistently demonstrate that 5-fluoropyrimidine derivatives exhibit significantly reduced intrinsic clearance (CL_int) compared to their 5-H analogs. For example, in a representative study of 2,4-diaminopyrimidines, 5-fluoro substitution reduced human liver microsomal CL_int by 45-70% relative to the matched 5-H comparator [1]. This metabolic stabilization is a direct consequence of fluorine blocking the para-position relative to the ring nitrogen where CYP-mediated epoxidation/oxidation typically initiates.

Metabolic stability CYP450 oxidation 5-fluoropyrimidine In vitro microsomal clearance

Lipophilicity Modulation: 4,4-Difluorocyclohexyl vs. Cyclohexyl Substituent Effect on logD

The gem-difluoro substitution on the cyclohexyl ring predictably modulates lipophilicity relative to an unsubstituted cyclohexyl group. Based on in silico calculations for the target compound scaffold, the replacement of cyclohexyl with 4,4-difluorocyclohexyl is projected to increase the calculated logP by approximately +0.6 to +0.9 log units due to the strong electron-withdrawing effect and increased polarizability of the C-F bonds [1]. This controlled increase in lipophilicity operates without introducing the planarity and potential metabolic liabilities of an aromatic ring. By comparison, a 4-trifluoromethylcyclohexyl analog would increase logP by an estimated +1.3 to +1.7 log units, potentially exceeding the optimal range for oral drug-likeness [2]. The 4,4-difluorocyclohexyl group thus occupies a privileged intermediate lipophilicity window.

Lipophilicity logD Gem-difluoro Cyclohexyl Permeability

Chemoselective Derivatization: 2-Chloro Leaving Group Reactivity in the Presence of 5-Fluoro and 4,4-Difluorocyclohexylamino Substituents

The 2-chloro substituent is the primary reactive handle for nucleophilic aromatic substitution (SNAr), while the 5-fluoro and 4-amino groups remain largely inert under standard conditions. The electron-withdrawing effect of the 5-fluoro substituent activates the 2-position for SNAr by increasing the electrophilicity of the adjacent carbon. This is a direct structural advantage over the analogous 2,5-dichloropyrimidine, where both halogens compete for substitution, leading to regioisomeric mixtures [1]. In the target compound, the reactivity difference between the 2-Cl (good leaving group, pKa of HCl ~ -7) and 5-F (poor leaving group, pKa of HF ~ 3.2) ensures >95% selectivity for substitution at the 2-position under typical SNAr conditions (nucleophile, base, polar aprotic solvent, 25-80 °C) [2]. This is in contrast to 2,5-dichloro-N-(4,4-difluorocyclohexyl)pyrimidin-4-amine, where both chlorines react competitively, frequently requiring chromatographic separation of regioisomers.

Nucleophilic aromatic substitution SNAr Chemoselectivity Building block Parallel synthesis

Amine Basicity and Permeability: pKa Modulation by 4,4-Difluorocyclohexyl vs. Cyclohexyl

The electron-withdrawing effect of the geminal difluoro substituents on the cyclohexyl ring is transmitted through the C-N bond to the bridging secondary amine, reducing its pKa by an estimated 1.5-2.0 units compared to the unsubstituted cyclohexyl analog [1]. Based on calculated predictions for structurally analogous N-cyclohexylpyrimidin-4-amines, the pKa of the bridging amine in the target compound is projected to be ~4.5-5.5, compared to ~6.5-7.0 for the non-fluorinated cyclohexyl analog [2]. This reduction in basicity is significant because it shifts the amine ionization state at physiological pH (7.4), increasing the fraction of neutral, membrane-permeable species. A pKa shift of 1.5-2.0 units translates to an approximate 30- to 100-fold increase in the neutral fraction at pH 7.4, assuming Henderson-Hasselbalch behavior.

pKa Amine basicity Permeability Gem-difluoro effect Bioavailability

Optimal Procurement and Deployment Scenarios for 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine


Kinase Inhibitor Lead Optimization: 2-Position Diversification via SNAr Library Synthesis

In kinase drug discovery programs, the target compound serves as a strategic C-2 diversification building block. The >95% chemoselectivity for SNAr at the 2-chloro position, combined with the 5-fluoro metabolic shield, enables the parallel synthesis of focused libraries of 2-amino-substituted analogs with a preserved 5-fluoropyrimidine core. Researchers can react the compound with diverse primary and secondary amines under standard SNAr conditions (K₂CO₃ or DIPEA, DMF, 60-80 °C, 12-24 h) to generate arrays of 2-substituted-5-fluoro-N-(4,4-difluorocyclohexyl)pyrimidin-4-amines without regioisomeric contamination [1]. The 4,4-difluorocyclohexyl group provides an intermediate logD and reduced amine basicity, which together are projected to improve oral absorption and reduce hERG liability relative to non-fluorinated cyclohexyl analogs.

Agrochemical Fungicide Candidate Synthesis: Building on the Substituted Cyclohexylaminopyrimidine Scaffold

The substituted cyclohexylaminopyrimidine class has established precedent as a scaffold for agricultural fungicides and insecticides, as disclosed in U.S. Patent 6,197,729 [1]. The target compound, with its specific combination of 2-chloro, 5-fluoro, and 4,4-difluorocyclohexylamino substituents, offers a differentiated starting point for agrochemical lead generation. The 5-fluoro substituent is expected to enhance environmental stability (resistance to microbial degradation) compared to non-fluorinated analogs, while the 2-chloro handle allows late-stage diversification with amines, alcohols, or thiols to generate compound libraries for screening against fungal pathogens.

Chemical Biology Probe Development: Sequential Derivatization via SNAr Followed by Cross-Coupling

For chemical biology applications requiring biotinylated or fluorescently labeled probes, the target compound enables a two-step sequential derivatization strategy. The 2-chloro position is first derivatized via SNAr with a functionalized amine bearing a protected linker. Subsequently, the 5-fluoro substituent, while resistant to standard SNAr, can serve as a spectator group, preserving the metabolic stability of the pyrimidine core. This contrasts with 2,5-dichloropyrimidine analogs where both positions react competitively, compromising yield and purity of the desired mono-substituted intermediate [2]. The 4,4-difluorocyclohexyl group further provides a distinctive ¹⁹F NMR handle for conformational analysis in protein-ligand binding studies.

Fragment-Based Drug Discovery (FBDD): Fluorinated Fragment with Balanced Properties

With a molecular weight of 265.66 Da, the compound falls within the fragment range (MW < 300) and possesses a favorable balance of lipophilicity and polarity for fragment-based screening. The three fluorine atoms provide a strong ¹⁹F NMR signal for both ligand-observed and protein-observed NMR experiments, while the 2-chloro position allows for rapid hit elaboration via SNAr without requiring protecting group strategies. The projected intermediate logD (2-3) and reduced amine basicity make this fragment suitable for both biochemical and cellular fragment screens without the solubility limitations often encountered with more lipophilic fluorinated fragments [3].

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